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molecular formula C9H18ClNO2 B1339998 4-(Piperidin-4-yl)butanoic acid hydrochloride CAS No. 84512-08-3

4-(Piperidin-4-yl)butanoic acid hydrochloride

Cat. No. B1339998
M. Wt: 207.7 g/mol
InChI Key: UTPNREIRALGKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180759B2

Procedure details

Either solid 4-(4-piperidyl) butyric acid hydrochloride (124 kg) is dissolved in water (600 kg), or the 16% aqueous solution of 4-(4-piperidyl)butyric acid hydrochloride prepared in step 3 (777 kg), is diluted with aqueous sodium hydroxide (289 kg) in a 1600 liter glass lined reactor cooled at 5° C. Benzylchloroformate (112 kg) is added over a period of 2-3 hours and the solution is heated to about 25° C. The reaction mixture is extracted with methyl tert-butyl ether (476 kg). The aqueous layer is then acidified with hydrochloric acid (187 kg) and extracted with toluene (450 kg). The organic layer is washed with water (240 kg) and dried by azeotropic distillation at atmospheric pressure under nitrogen. The resulting solution of 1-[(phenylmethoxy)carbonyl]-4-piperidinebutanoic acid in toluene is used as is in step 5. Weight of the product in solution: 179 kg. Quality: about 35% w/w in toluene.
Quantity
124 kg
Type
reactant
Reaction Step One
Name
Quantity
600 kg
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
777 kg
Type
reactant
Reaction Step Two
Quantity
289 kg
Type
solvent
Reaction Step Two
[Compound]
Name
glass
Quantity
1600 L
Type
solvent
Reaction Step Two
Quantity
112 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1.[CH2:14]([O:21][C:22](Cl)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O.[OH-].[Na+]>[C:15]1([CH2:14][O:21][C:22]([N:2]2[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]2)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
124 kg
Type
reactant
Smiles
Cl.N1CCC(CC1)CCCC(=O)O
Name
Quantity
600 kg
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
777 kg
Type
reactant
Smiles
Cl.N1CCC(CC1)CCCC(=O)O
Name
Quantity
289 kg
Type
solvent
Smiles
[OH-].[Na+]
Name
glass
Quantity
1600 L
Type
solvent
Smiles
Step Three
Name
Quantity
112 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to about 25° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with methyl tert-butyl ether (476 kg)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (450 kg)
WASH
Type
WASH
Details
The organic layer is washed with water (240 kg)
CUSTOM
Type
CUSTOM
Details
dried by azeotropic distillation at atmospheric pressure under nitrogen

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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